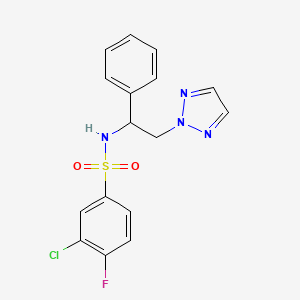

3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN4O2S/c17-14-10-13(6-7-15(14)18)25(23,24)21-16(11-22-19-8-9-20-22)12-4-2-1-3-5-12/h1-10,16,21H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRCMYYJERQKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-chloro-4-fluoroaniline, which is then subjected to sulfonation to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The triazolyl group can engage in click chemistry reactions, forming new triazole-linked compounds

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, primarily in the following areas:

Anticancer Activity

The anticancer properties of 3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide are attributed to its ability to inhibit cancer cell proliferation. Several studies have reported its efficacy in various cancer models:

-

Mechanism of Action : In vitro studies have shown that compounds containing triazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.

- Case Study : A recent study demonstrated that a related triazole compound inhibited FLT3 kinase activity, leading to cytotoxic effects in leukemia models with an IC50 value of 0.072 µM against MV4-11 cells.

Antimicrobial Activity

The sulfonamide group is traditionally linked to antimicrobial effects. The compound has shown broad-spectrum antibacterial activity:

-

Mechanism of Action : It inhibits bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth.

- Case Study : Research indicated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 4.5 µM to 5.4 µM.

| Activity Type | IC50 Value (µM) | Cell Line/Organism | Reference |

|---|---|---|---|

| Anticancer | 0.072 | MV4-11 (FLT3/ITD mutant) | |

| Antimicrobial | 5.4 | Staphylococcus aureus | |

| Antimicrobial | 4.5 | Escherichia coli |

Structure-Activity Relationship (SAR)

The biological activity can be partially explained through the structure of the compound:

- Triazole Ring : Enhances interaction with biological targets due to hydrogen bonding capabilities.

- Sulfonamide Group : Contributes to antimicrobial activity by mimicking essential substrates in bacterial metabolism.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazolyl group can form strong interactions with enzyme active sites, while the chloro and fluoro groups can enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Key Observations

Sulfonamide vs. Sulfanyl/Carboxamide :

- The target’s sulfonamide group offers strong hydrogen-bonding capacity compared to sulfanyl (thioether) or carboxamide groups in analogs . Sulfonamides are also more acidic (pKa ~10) than carboxamides (pKa ~15), enhancing solubility in physiological conditions.

Triazole Substitution: The 2H-1,2,3-triazol-2-yl group in the target compound is less prone to tautomerism than 1H-triazoles, providing structural stability.

Halogen Effects: The 3-Cl and 4-F substituents on the benzene ring introduce electron-withdrawing effects, which may enhance metabolic stability compared to non-halogenated analogs. Similar chloro-fluoro patterns are seen in , suggesting a strategy to fine-tune electronic properties .

Linker Flexibility :

- The ethyl linker in the target compound provides moderate conformational flexibility, whereas rigid pyridine or pyrazole cores (–4) restrict motion, possibly improving target specificity but reducing bioavailability .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, structural analogs highlight trends:

- Triazole-containing sulfonamides (e.g., ) are often explored as kinase or protease inhibitors due to their dual H-bonding and hydrophobic capabilities .

- Chloro-fluoro aromatic systems () are associated with improved blood-brain barrier penetration in CNS-targeting drugs .

- Sulfanyl vs. Sulfonamide : Sulfanyl groups () may confer redox activity or metal-binding properties, whereas sulfonamides are more likely to engage in polar interactions .

Biological Activity

The compound 3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula

- Molecular Formula : C19H19ClF2N3O2S

- Molecular Weight : 409.89 g/mol

Structural Representation

The compound features a sulfonamide group, a triazole moiety, and halogen substituents, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The presence of the triazole ring is known to enhance bioactivity through its interaction with biological macromolecules.

Therapeutic Potential

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, likely due to the sulfonamide group, which is known for its antibacterial properties.

- Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its structural similarity to known anticancer agents suggests potential use in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising antibacterial profile.

Study 2: Anticancer Activity

In vitro assays using human prostate cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of 25 µM. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9.

Data Table

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide, and how can they be addressed methodologically?

- Answer : The compound’s synthesis requires precise regioselective sulfonamide coupling and triazole ring formation. A stepwise approach is recommended:

Sulfonamide formation : React 3-chloro-4-fluorobenzenesulfonyl chloride with a primary amine (e.g., 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine) under anhydrous conditions using DCM as a solvent and triethylamine as a base .

Triazole installation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole formation, ensuring high yield and purity .

- Validation : Monitor reaction progress via TLC and LC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR : Use , , , and - COSY to verify sulfonamide linkage, triazole protons, and fluorine/chlorine substituents. For example, the sulfonamide NH proton typically appears as a broad singlet at δ 8.5–9.5 ppm .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H] ~435–440 Da).

- IR : Validate sulfonamide S=O stretches (asymmetric ~1370 cm, symmetric ~1150 cm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s conformation, particularly the triazole-phenyl spatial arrangement?

- Answer :

- Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to grow crystals.

- Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating H-atom positions using riding models .

- Key metrics : Compare torsion angles (e.g., C-S-N-C dihedral) and intermolecular interactions (e.g., π-π stacking between triazole and benzene rings) to resolve conformational flexibility .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?

- Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Parameterize the triazole group for hydrogen bonding and π-π interactions .

- ADMET prediction : Apply QikProp or SwissADME to estimate logP (target <5), solubility (AlogS >−5), and CYP450 inhibition risks .

- Validation : Cross-reference computational results with experimental data (e.g., in vitro microsomal stability assays).

Q. How can contradictory bioactivity data across studies be systematically analyzed?

- Answer :

- Experimental variables : Compare assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration). For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Statistical rigor : Apply ANOVA or Student’s t-test with Bonferroni correction to evaluate significance.

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan, focusing on effect size and heterogeneity indices .

Methodological Challenges and Solutions

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its bioactivity?

- Answer :

- Co-solvents : Use cyclodextrin-based formulations or PEG-400/water mixtures (e.g., 30% PEG-400) to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen, which hydrolyze in vivo to release the active compound .

- Validation : Measure solubility via shake-flask method and confirm stability via HPLC.

Q. How can regiochemical byproducts during triazole synthesis be minimized?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.